An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-4-carbonyl chloride: Structure, Synthesis, and Applications
An In-depth Technical Guide to 1-Ethyl-1H-pyrazole-4-carbonyl chloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-1H-pyrazole-4-carbonyl chloride is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its strategic importance lies in the versatile reactivity of the acyl chloride functional group, which allows for the facile introduction of the 1-ethyl-1H-pyrazole-4-carboxamide scaffold into a diverse array of molecules. This guide provides a comprehensive analysis of its chemical structure, detailed synthetic protocols, and a discussion of its role in the development of notable therapeutic agents. By synthesizing established methodologies with expert insights, this document serves as a critical resource for scientists engaged in the design and synthesis of novel bioactive compounds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, consistently appearing in a multitude of approved therapeutic agents and biologically active natural products.[1] Compounds incorporating the pyrazole motif exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] The versatility of the pyrazole ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and target engagement. 1-Ethyl-1H-pyrazole-4-carbonyl chloride serves as a key intermediate, providing a direct and efficient route to a wide range of pyrazole-4-carboxamide derivatives, which are prominent in the landscape of modern pharmaceuticals and agrochemicals.[4]
Chemical Structure Analysis
The chemical structure of 1-ethyl-1H-pyrazole-4-carbonyl chloride is characterized by a five-membered aromatic pyrazole ring, N-alklyated with an ethyl group at the 1-position, and substituted with a carbonyl chloride group at the 4-position.
Molecular Formula: C₆H₇ClN₂O[5] Molecular Weight: 158.59 g/mol [5] CAS Number: 905307-18-8[5] Appearance: Typically a liquid[5]
The presence of the electron-withdrawing carbonyl chloride group significantly influences the electronic properties of the pyrazole ring, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This high reactivity is the cornerstone of its utility as a synthetic intermediate.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 1-ethyl-1H-pyrazole-4-carbonyl chloride is essential for reaction monitoring and quality control. While a publicly available, comprehensive dataset is limited, the expected spectral characteristics can be inferred from closely related structures and general principles of spectroscopy.
Table 1: Predicted Spectroscopic Data for 1-Ethyl-1H-pyrazole-4-carbonyl chloride
| Spectroscopic Technique | Key Expected Features |
| ¹H NMR | Ethyl group: A triplet (CH₃) and a quartet (CH₂) in the upfield region. Pyrazole protons: Two singlets in the aromatic region, with chemical shifts influenced by the electron-withdrawing carbonyl chloride. |
| ¹³C NMR | Carbonyl carbon: A downfield signal characteristic of an acyl chloride. Pyrazole carbons: Signals in the aromatic region, with their chemical shifts reflecting the substitution pattern. Ethyl carbons: Two upfield signals. |
| FT-IR (cm⁻¹) | C=O stretch (acyl chloride): A strong, sharp absorption band in the region of 1750-1815 cm⁻¹. C=N and C=C stretching (pyrazole ring): Multiple bands in the 1400-1600 cm⁻¹ region. C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. |
| Mass Spectrometry (m/z) | Molecular ion peak (M⁺): Expected at m/z 158 and 160 in an approximate 3:1 ratio due to the chlorine isotopes. Key fragmentation patterns: Loss of COCl (m/z 28 and 35/37) and subsequent fragmentation of the pyrazole ring. |
Synthesis of 1-Ethyl-1H-pyrazole-4-carbonyl chloride
The synthesis of 1-ethyl-1H-pyrazole-4-carbonyl chloride is a multi-step process that begins with the construction of the pyrazole ring, followed by functional group manipulations to introduce the ethyl group and finally, the conversion of a carboxylic acid to the target acyl chloride.
Synthesis of the Precursor: 1-Ethyl-1H-pyrazole-4-carboxylic acid
The synthesis of the carboxylic acid precursor can be achieved through a two-step process: the formation of ethyl 1-ethyl-1H-pyrazole-4-carboxylate followed by its hydrolysis.
Step 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate
A common and efficient method for constructing the pyrazole-4-carboxylate core is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3] In this case, ethyl 2-formyl-3-oxopropanoate (or a suitable precursor) can be reacted with ethylhydrazine.
Experimental Protocol: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate (Illustrative)
Causality: This protocol is based on established methods for pyrazole synthesis. The cyclization reaction is typically acid-catalyzed, and the subsequent N-alkylation with an ethylating agent provides the desired 1-ethyl isomer.
-
Reaction Setup: To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in a suitable solvent such as ethanol, add ethylhydrazine (1.0-1.2 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure ethyl 1-ethyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to 1-Ethyl-1H-pyrazole-4-carboxylic acid
The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, typically under basic conditions.[6]
Experimental Protocol: Hydrolysis of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate
Causality: Saponification using a strong base like sodium hydroxide is a standard and reliable method for the hydrolysis of esters. The subsequent acidification protonates the carboxylate salt to yield the carboxylic acid.
-
Reaction Setup: Dissolve ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: The precipitated 1-ethyl-1H-pyrazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Conversion to 1-Ethyl-1H-pyrazole-4-carbonyl chloride
The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7]
Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole-4-carbonyl chloride
Causality: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the gaseous byproducts sulfur dioxide and hydrogen chloride.[7] The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 1-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (2.0-5.0 eq).
-
Reaction: Add a catalytic amount of DMF (1-2 drops) to the suspension. Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction mixture should become a clear solution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 1-ethyl-1H-pyrazole-4-carbonyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Caption: Synthetic workflow for 1-ethyl-1H-pyrazole-4-carbonyl chloride.
Applications in Drug Development
The primary utility of 1-ethyl-1H-pyrazole-4-carbonyl chloride is as a reactive intermediate for the synthesis of a wide range of amides. This is particularly relevant in the pharmaceutical industry, where the pyrazole-4-carboxamide moiety is a key feature in several blockbuster drugs.
Relevance to Sildenafil (Viagra®)
Sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction, features a pyrazolopyrimidinone core.[8][9] While the commercial synthesis of sildenafil has evolved, early synthetic routes involved the construction of a pyrazole-5-carboxamide intermediate.[5] The general synthetic strategies employed are highly analogous to the reactivity of 1-ethyl-1H-pyrazole-4-carbonyl chloride, highlighting the importance of such pyrazole-based building blocks in accessing complex drug architectures.
Caption: Relevance of 1-ethyl-1H-pyrazole-4-carbonyl chloride to Sildenafil synthesis.
Relevance to Celecoxib (Celebrex®)
Celecoxib is a selective COX-2 inhibitor used for the treatment of pain and inflammation.[10] Its structure features a 1,5-diarylpyrazole. The synthesis of celecoxib and its analogs often involves the cyclization of a 1,3-diketone with a substituted hydrazine.[10][11] While not a direct precursor, the synthetic strategies for creating the core pyrazole ring in celecoxib are conceptually similar to those used to generate the precursors for 1-ethyl-1H-pyrazole-4-carbonyl chloride. This underscores the broad applicability of pyrazole synthesis methodologies in the development of diverse therapeutic agents.
Safety and Handling
1-Ethyl-1H-pyrazole-4-carbonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Based on the reactivity of acyl chlorides, it is expected to be corrosive and cause severe skin burns and eye damage. It is also likely to be harmful if swallowed or inhaled.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.
Conclusion
1-Ethyl-1H-pyrazole-4-carbonyl chloride is a valuable and versatile intermediate in organic synthesis, particularly for the construction of pyrazole-4-carboxamide derivatives. Its straightforward synthesis from readily available starting materials and its high reactivity make it an attractive building block for medicinal and agrochemical research. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in the development of novel and improved bioactive molecules. This guide provides a foundational understanding for researchers and scientists working in this exciting and impactful field.
References
- Dunn, P. J. (2005). Synthesis of Sildenafil (Viagra®). In Process Chemistry in the Pharmaceutical Industry (pp. 245-263). CRC Press.
- Dale, D. J., & Dunn, P. J. (2004). The process development of sildenafil citrate (Viagra™). Organic Process Research & Development, 8(6), 947-953.
- Terrett, N. K., Bell, A. S., Brown, D., & Ellis, P. (1996). Sildenafil (Viagra™), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. Bioorganic & medicinal chemistry letters, 6(15), 1819-1824.
- Pfizer Inc. (1993). Pyrazolopyrimidinones for the treatment of impotence.
- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017).
- Elguero, J. (2011). Pyrazoles. In Comprehensive Organic Synthesis II (Vol. 4, pp. 1-74). Elsevier.
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- Al-Saeed, F. A., El-Brollosy, N. R., & Gad, L. M. (2014). Synthesis and pharmacological activities of pyrazole derivatives: a review. Journal of Advanced Research, 5(4), 375-388.
-
European Patent Office. (2022). Halogen substituted compound, and preparation method therefor and application thereof. EP 4008715 A1. Retrieved February 13, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved February 13, 2026, from [Link]
-
Scribd. (n.d.). Reaction 1 | PDF | Organic Synthesis | Ethanol. Retrieved February 13, 2026, from [Link]
-
DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Retrieved February 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 2011–2014. [Link]
- Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
-
PubChemLite. (n.d.). 1-ethyl-1h-pyrazole-5-carbonyl chloride (C6H7ClN2O). Retrieved February 13, 2026, from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved February 13, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. 1-Ethyl-1H-pyrazole-4-carbonyl chloride | CymitQuimica [cymitquimica.com]
- 6. scribd.com [scribd.com]
- 7. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 9. sid.ir [sid.ir]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Bot Verification [rasayanjournal.co.in]
